molecular formula C9H3Cl3O2 B13914759 5,7-Dichloro-1-benzofuran-2-carbonyl chloride CAS No. 62589-59-7

5,7-Dichloro-1-benzofuran-2-carbonyl chloride

Cat. No.: B13914759
CAS No.: 62589-59-7
M. Wt: 249.5 g/mol
InChI Key: HIZRSUHHISSQDO-UHFFFAOYSA-N
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Description

5,7-Dichloro-1-benzofuran-2-carbonyl chloride is a chemical compound with the molecular formula C9H3Cl2O2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities. This compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions of the benzofuran ring and a carbonyl chloride group at the 2 position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1-benzofuran-2-carbonyl chloride typically involves the chlorination of 1-benzofuran-2-carbonyl chloride. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1-benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Used for substitution reactions.

    Water or Alcohols: Used for hydrolysis reactions.

    Palladium Catalysts: Used for coupling reactions.

Major Products Formed

Scientific Research Applications

5,7-Dichloro-1-benzofuran-2-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1-benzofuran-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-1-benzofuran-2-carbonyl chloride is unique due to the presence of both chlorine atoms and the carbonyl chloride group, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62589-59-7

Molecular Formula

C9H3Cl3O2

Molecular Weight

249.5 g/mol

IUPAC Name

5,7-dichloro-1-benzofuran-2-carbonyl chloride

InChI

InChI=1S/C9H3Cl3O2/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H

InChI Key

HIZRSUHHISSQDO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(OC2=C(C=C1Cl)Cl)C(=O)Cl

Origin of Product

United States

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